BenchChemオンラインストアへようこそ!

3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione

NOD1 inhibition NF-κB reporter assay innate immunity

3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione (CAS 328068-83-3) is a synthetic oxopurine belonging to the purine-2,6-dione (xanthine) family, characterized by an 8-phenethylthio substituent and an N7-pentyl chain. It was identified and profiled as part of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) as an analog within a selective NOD1 (nucleotide-binding oligomerization domain-containing protein inhibitor series.

Molecular Formula C19H24N4O2S
Molecular Weight 372.49
CAS No. 328068-83-3
Cat. No. B2872257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione
CAS328068-83-3
Molecular FormulaC19H24N4O2S
Molecular Weight372.49
Structural Identifiers
SMILESCCCCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C
InChIInChI=1S/C19H24N4O2S/c1-3-4-8-12-23-15-16(22(2)18(25)21-17(15)24)20-19(23)26-13-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,21,24,25)
InChIKeyZNKHQWGJWCXYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione (CAS 328068-83-3): Chemical Identity and Compound Class Context for Procurement


3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione (CAS 328068-83-3) is a synthetic oxopurine belonging to the purine-2,6-dione (xanthine) family, characterized by an 8-phenethylthio substituent and an N7-pentyl chain [1]. It was identified and profiled as part of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) as an analog within a selective NOD1 (nucleotide-binding oligomerization domain-containing protein 1) inhibitor series [2]. This compound is cataloged under PubChem CID 647508, ChEMBL CHEMBL1595049, and MLS-# 0018316 [3].

Why In-Class Purine-2,6-dione NOD1 Inhibitors Cannot Be Interchanged with 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione


Within the purine-2,6-dione series evaluated for NOD1 inhibition, seemingly minor structural modifications at the N7, C8, and N3 positions produce dramatic shifts in both potency and selectivity. As demonstrated by the NIH MLPCN probe report, changing the C8 substituent from phenethylthio (this compound) to unsubstituted hydrogen (ML146) reduces NOD1/NOD2 selectivity nearly 3-fold [1], while methylating the N3 position further collapses selectivity to near unity [2]. Consequently, procurement of a generic 'xanthine-based NOD1 inhibitor' without specifying the exact substitution pattern risks acquiring a compound with substantially degraded target discrimination and confounding polypharmacology [3].

Quantitative Differentiation Evidence: 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione vs. Closest Analogs


NOD1 NF-κB Inhibitory Potency: Head-to-Head Comparison with ML146 (CID-5310346) and CID-814607

In a confirmatory NOD1 NF-κB luciferase reporter assay in HEK293T cells, 3-methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione (CID-647508) exhibited an IC50 of 0.94 µM, which represents a 1.6-fold improvement in potency over the probe compound ML146 (CID-5310346, IC50 = 1.54 µM) and a 1.3-fold improvement over the closely related 7-isopentyl analog CID-814607 (IC50 = 1.22 µM) [1]. All three compounds share the purine-2,6-dione core but differ at the C8 and/or N7 positions, establishing that the specific phenethylthio/pentyl substitution pattern contributes to enhanced target engagement.

NOD1 inhibition NF-κB reporter assay innate immunity

NOD1 vs. NOD2 Selectivity: Quantitative Selectivity Advantage Over ML146 and CID-814607

The NOD1/NOD2 selectivity ratio for 3-methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione is 21.3-fold (NOD2 IC50 > 20 µM / NOD1 IC50 0.94 µM), substantially exceeding the selectivity of ML146 (8.24-fold; NOD2 IC50 = 12.7 µM) and CID-814607 (14.8-fold; NOD2 IC50 = 18.1 µM) [1]. Both NOD1 and NOD2 were evaluated in matched HEK293T NF-κB reporter assays using their cognate ligands (γ-tri-DAP for NOD1, MDP for NOD2), ensuring a direct selectivity comparison under identical experimental conditions.

NOD1/NOD2 selectivity pattern recognition receptors inflammatory bowel disease

IL-8 Secretion Inhibition: Functional Selectivity in a Disease-Relevant Downstream Readout

In a physiologically relevant IL-8 secretion assay using MCF-7 breast cancer epithelial cells expressing NOD1, 3-methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione inhibited γ-tri-DAP-stimulated IL-8 secretion with an IC50 of 4.10 µM, while showing no measurable inhibition of MDP-stimulated (NOD2) or TNFα-stimulated IL-8 secretion (IC50 > 25 µM in both cases) [1]. In comparison, ML146 (CID-5310346) exhibited a slightly more potent IC50 of 3.43 µM for NOD1-stimulated IL-8 secretion but with a qualitatively similar selectivity profile [2]. This confirms that the compound's biochemical selectivity translates into functional, pathway-specific suppression of a clinically relevant pro-inflammatory cytokine output.

IL-8 secretion MCF-7/NOD1 downstream effector assay

NF-κB Pathway Selectivity: Absence of Activity Against Alternative NF-κB Activators

When profiled against three alternative NF-κB activation pathways—DAP (NOD1-independent), doxorubicin (DNA damage-induced), and PMA/ionomycin (PKC/calcium-induced)—3-methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione showed no measurable activation or inhibition (EC50 > 25 µM for all three pathways) [1]. In contrast, ML146 (CID-5310346) exhibited detectable activity in the DAP pathway with an EC50 of 14.5 ± 1.8 µM [2], and the non-selective analog CID-653676 showed activity across all three pathways (DAP EC50 = 1.63 µM; Dox EC50 = 1.98 µM; PMA/Ionomycin EC50 = 3.31 µM) [3]. This clean selectivity profile makes the compound a superior tool for NOD1-specific interrogation compared to analogs with broader NF-κB modulatory activity.

NF-κB pathway selectivity DAP doxorubicin PMA/ionomycin

Structural Determinant of Selectivity: The 8-Phenethylthio Substituent Drives NOD1 Discrimination

Systematic SAR analysis across 15 purine-2,6-dione analogs reveals that the combination of an 8-phenethylthio group (R1 = phenethylthio) with an N7-pentyl chain and N3-methyl (R3 = H) is the key structural determinant of NOD1 selectivity [1]. When the N3 position is methylated (R3 = Me), selectivity collapses: CID-653676 exhibits a NOD1/NOD2 selectivity of only 1.2-fold despite retaining NOD1 potency (IC50 = 1.63 µM) [2]. When the N7 chain is shortened (CID-5761203, 7-butyl) or the C8 substituent is absent (ML146, 8-H), selectivity drops to 1.7-fold and 8.2-fold, respectively [3]. This specific substitution pattern—8-phenethylthio, N7-pentyl, N3-H—is therefore not interchangeable with close structural neighbors if NOD1-selective pharmacology is required.

structure-activity relationship 8-phenethylthio xanthine SAR

Recommended Application Scenarios for 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione Based on Quantitative Differentiation Evidence


NOD1-Selective Chemical Probe for Innate Immunity Target Validation Studies

With its 21.3-fold NOD1/NOD2 selectivity in NF-κB reporter assays [1] and clean off-pathway profile (EC50 > 25 µM for DAP, doxorubicin, and PMA/ionomycin pathways) [2], 3-methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione is the preferred choice over ML146 (CID-5310346) for experiments requiring unambiguous attribution of NF-κB modulation to NOD1. Its 1.6-fold superior NOD1 potency relative to ML146 [3] further reduces the required working concentration, minimizing solvent-related artifacts in cell-based assays.

Comparative NOD1 vs. NOD2 Pathway Dissection in Inflammatory Disease Models

The compound's functional selectivity demonstrated in IL-8 secretion assays—4.10 µM IC50 for NOD1-stimulated secretion with no measurable effect on NOD2- or TNFα-stimulated IL-8 (IC50 > 25 µM) [1]—makes it an ideal tool for dissecting the relative contributions of NOD1 and NOD2 to pro-inflammatory cytokine production in disease models such as Crohn's disease, where mutations in both receptors contribute to pathology. Paired use with a selective NOD2 inhibitor enables orthogonal pathway deconvolution.

SAR Probe for 8-Thio-Xanthine NOD1 Inhibitor Optimization Campaigns

As the most selective compound within the 15-member purine-2,6-dione SAR series reported by the NIH MLPCN [1], this compound serves as a benchmark reference standard for medicinal chemistry optimization programs targeting NOD1. Its 8-phenethylthio group is identified as the critical selectivity determinant; analogs lacking this substituent (e.g., ML146, 8-H) show 2.6-fold lower selectivity, while N3-methylated analogs (e.g., CID-653676) lose selectivity almost entirely (1.2-fold) [2]. Procurement of this exact structure ensures reproducible benchmarking.

Negative Control Exclusion in NOD2- or TNFα-Focused Screening Cascades

Given its complete lack of activity against NOD2-stimulated (IC50 > 20 µM in reporter assay, > 25 µM in IL-8 secretion) and TNFα-stimulated NF-κB pathways [1][2], this compound is uniquely suited as a 'silent' negative control in high-throughput screening cascades designed to identify NOD2-specific or TNFα-pathway inhibitors, where other xanthine analogs (e.g., CID-653676) would generate false-positive hits due to multi-pathway activity.

Quote Request

Request a Quote for 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.